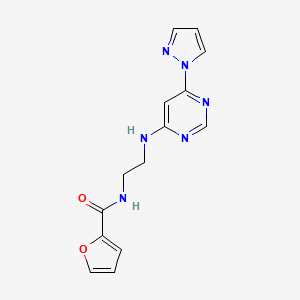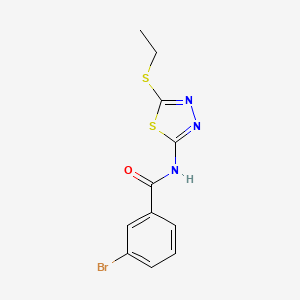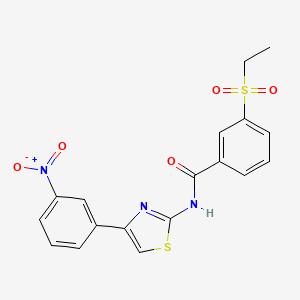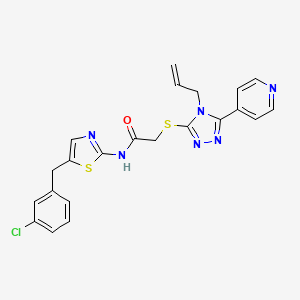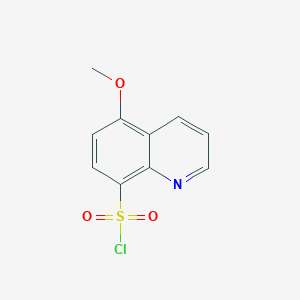
5-Methoxyquinoline-8-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 5-Methoxyquinoline-8-sulfonyl chloride consists of a quinoline core with a methoxy group at the 5th position and a sulfonyl chloride group at the 8th position . The molecular weight is 257.7 .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 134-135 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis of Fluorescent Derivatives and Amides
A method was developed for synthesizing fluorescent derivatives of ethyleneimine, starting from 8-methoxyquinoline-5-sulfonyl chloride, producing 8-methoxy-5-[N-(2-N-dialkylethylamino)]quinolinesulfonamides with significant deshielding of protons and increased coupling constants, indicative of significant chemical changes (Gracheva et al., 1985).
Copper-Catalyzed Sulfonylation
Copper-catalyzed CH sulfonylation of 8-aminoquinoline scaffolds with aryl sulfonyl chlorides, including 5-methoxyquinoline-8-sulfonyl chloride, was developed, showing broad substrate scope and producing moderate to good yield of sulfone. This method also applied to synthesize a potential fluorinated PET radioligand of 5-HT6 serotoninergic receptor (Jun-Ming Li et al., 2016).
Functionalization of Mesoporous Silica
8-Hydroxyquinoline was attached to mesoporous silica by forming a sulfonamide bond with 8-hydroxyquinoline-5-sulfonyl chloride, leading to the development of materials characterized by various spectroscopic and imaging techniques. The resulting materials showed interesting photoluminescence properties (Badiei et al., 2011).
Direct C-H Bond Sulfonylation
Copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides, including this compound, showed exclusive reaction at the C5-H position of the quinoline rings, tolerating a wide spectrum of functional groups (Liang et al., 2015).
Applications in Tubulin Polymerization Inhibition
Studies on the modification of combretastatin A-4 using 5-amino-6-methoxyquinoline derivatives, including those with sulfonyl groups, showed substantial antiproliferative activity against various cancer cell lines and inhibited tubulin polymerization (Lee et al., 2011).
Development of Novel Antibacterial Agents
A potent broad-spectrum antibacterial isothiazoloquinolone was synthesized using 2-sulfonylquinolone intermediates, showing effectiveness against resistant organisms such as MRSA. This highlights the role of sulfonylquinolines, including this compound, in the development of new antibacterial agents (Hashimoto et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
5-methoxyquinoline-8-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c1-15-8-4-5-9(16(11,13)14)10-7(8)3-2-6-12-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQGEXUGTNNNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
881005-38-5 |
Source


|
| Record name | 5-methoxyquinoline-8-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2692083.png)
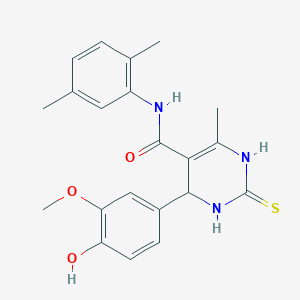
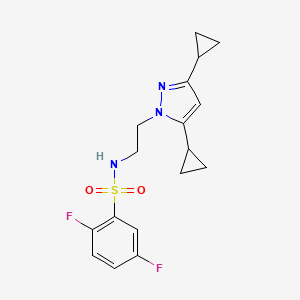
![2-[1,4]Diazepan-1-yl-1H-benzoimidazole](/img/structure/B2692086.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2692089.png)
![[2-Methyl-1-oxo-1-[(4-thiophen-3-ylthiophen-2-yl)methylamino]propan-2-yl] acetate](/img/structure/B2692091.png)

![N-[(4-Chlorophenyl)methyl]-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide](/img/structure/B2692093.png)
